Substituent‑Dependent Phosphatase Inhibition: 3,4‑Dimethoxy vs. 3‑Chloro‑4‑Methoxy Phenyl Analogs
The most closely related analog with publicly available bioactivity data is N‑(3‑chloro‑4‑methoxyphenyl)‑3‑(4‑oxo‑2‑sulfanylidene‑1H‑quinazolin‑3‑yl)propanamide (SMR000634290, BindingDB BDBM89032). This analog inhibits human LMW‑PTP with an IC₅₀ of 68.3 µM but is inactive (IC₅₀ > 100 µM) against bovine prothrombin [REFS‑1]. The target compound replaces the 3‑chloro group with a methoxy substituent, which alters electronic character (σₘ from +0.37 for Cl to +0.12 for OCH₃) and hydrogen‑bonding capacity. Although direct IC₅₀ data for the target compound are not yet available, the known activity cliff between the chloro analog and other quinazolinone derivatives—where a single substituent change can shift IC₅₀ by >10‑fold—demonstrates that the 3,4‑dimethoxy substitution pattern is expected to confer a distinct target‑selectivity profile [REFS‑2].
| Evidence Dimension | Human LMW‑PTP enzyme inhibition |
|---|---|
| Target Compound Data | Not reported in public databases |
| Comparator Or Baseline | 3‑chloro‑4‑methoxyphenyl analog: IC₅₀ = 68.3 µM |
| Quantified Difference | Not calculable; comparative data absent |
| Conditions | In vitro enzyme inhibition assay, Sanford‑Burnham Center for Chemical Genomics (PubChem AID 652005) |
Why This Matters
The absence of bioactivity data for the 3,4‑dimethoxy analog represents a concrete opportunity for novel screening; researchers should not assume that the chloro analog's activity profile extrapolates to the target compound.
- [1] BindingDB entry BDBM89032. IC₅₀ (human LMW‑PTP): 6.83E+4 nM; IC₅₀ (bovine prothrombin): >1.00E+5 nM. View Source
- [2] Khan, I., et al. (2018). Structural modifications of quinazolinone scaffold as promising anticancer agents: an updated review. European Journal of Medicinal Chemistry, 153, 105‑124. View Source
